

An In-depth Technical Guide to the Reactivity of S-Methylisothiourea Hydroiodide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl aminomethanimidothioate hydroiodide

Cat. No.: B1295613

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methylisothiourea hydroiodide is a versatile and highly reactive reagent in organic synthesis, primarily utilized as an efficient electrophilic source for the introduction of a guanidinyl moiety. This technical guide provides a comprehensive overview of the core reactivity of S-Methylisothiourea hydroiodide, with a focus on its application in the synthesis of guanidines and pyrimidine derivatives, which are prevalent scaffolds in numerous biologically active compounds. This document details its chemical and physical properties, outlines key reaction mechanisms, provides explicit experimental protocols, and summarizes relevant quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction

S-Methylisothiourea exists as a salt, commonly with sulfate or hydroiodide counter-ions, as the free base is unstable.^[1] The hydroiodide salt, S-Methylisothiourea hydroiodide, is a key intermediate in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its utility stems from the presence of a reactive S-methyl group, which acts as an excellent leaving group upon nucleophilic attack at the central carbon atom. This reactivity profile makes it an indispensable tool for the construction of guanidines and for its use in multicomponent reactions like the Biginelli reaction for the synthesis of dihydropyrimidines. These resulting

molecular frameworks are of significant interest in medicinal chemistry due to their presence in a multitude of pharmacologically active agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of S-Methylisothiourea hydroiodide is presented in the table below. This data is crucial for its appropriate handling, storage, and application in synthetic protocols.

Property	Value	Reference(s)
Molecular Formula	C ₂ H ₇ IN ₂ S	[2]
Molecular Weight	218.06 g/mol	[2]
CAS Number	4338-95-8	[2]
Appearance	Crystalline solid	[3]
Melting Point	113-117 °C	[4]
Solubility	Soluble in water and alcohols.	[1]
Synonyms	Methyl carbamimidothioate hydroiodide, Methyl aminomethanimidothioate hydroiodide, 2-Methyl-2- thiopseudourea hydroiodide	[2]

Spectroscopic Data

Spectroscopic data is essential for the characterization and purity assessment of S-Methylisothiourea hydroiodide. While specific spectra are best obtained experimentally on the sample in use, typical spectral characteristics are outlined below.

Spectroscopy	Key Features
¹ H NMR	Signals corresponding to the S-methyl protons and the amine protons.
¹³ C NMR	Resonances for the S-methyl carbon and the amidinium carbon.
IR Spectroscopy	Characteristic absorptions for N-H stretching, C=N stretching, and C-N stretching vibrations. [2]

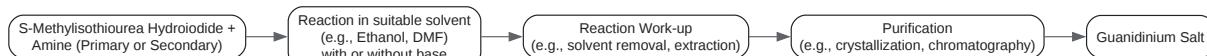
Reactivity and Key Reactions

The reactivity of S-Methylisothiourea hydroiodide is dominated by the electrophilicity of the central carbon atom of the isothiourea moiety. The S-methyl group is a good leaving group, facilitating nucleophilic substitution reactions.

Synthesis of Guanidines (Guanylation)

The most prominent application of S-Methylisothiourea hydroiodide is in the synthesis of guanidines through reaction with primary and secondary amines. This process, known as guanylation, involves the displacement of the methylthio group by the amine nucleophile.

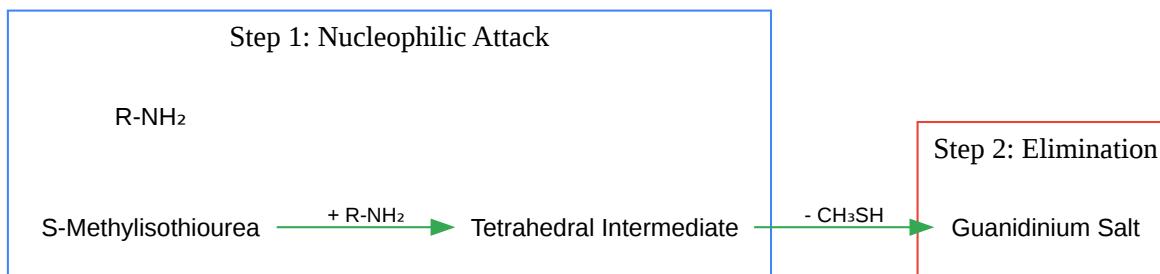
The general workflow for a guanylation reaction is depicted below:



[Click to download full resolution via product page](#)

Caption: General experimental workflow for guanylation.

The reaction mechanism proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the S-Methylisothiourea, followed by the elimination of methanethiol.



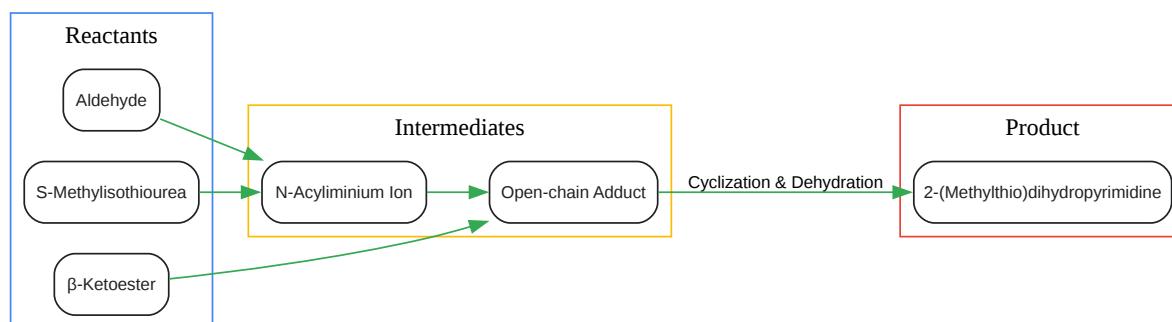
[Click to download full resolution via product page](#)

Caption: Mechanism of guanidine synthesis.

Synthesis of Pyrimidines (Biginelli Reaction)

S-Methylisothiourea and its salts are also employed in the Biginelli reaction, a one-pot cyclocondensation to form dihydropyrimidines. This multicomponent reaction typically involves an aldehyde, a β -ketoester, and a urea or thiourea derivative. The use of S-methylisothiourea leads to the formation of 2-(methylthio)dihydropyrimidines, which are versatile intermediates for further functionalization.

The general mechanism of the Biginelli reaction is believed to proceed through the formation of an N-acyliminium ion intermediate.^{[5][6][7][8]}



[Click to download full resolution via product page](#)

Caption: Simplified Biginelli reaction pathway.

Experimental Protocols

General Synthesis of S-Methylisothiourea Hydroiodide

This protocol describes the synthesis of S-Methylisothiourea hydroiodide from thiourea and methyl iodide.

Materials:

- Thiourea
- Methyl iodide
- Ethanol

Procedure:

- Dissolve thiourea in ethanol in a round-bottom flask equipped with a magnetic stirrer.
- To the stirred solution, add methyl iodide dropwise at room temperature.
- Continue stirring the reaction mixture at room temperature. The product will precipitate out of the solution over time.
- After the reaction is complete (typically monitored by TLC), filter the solid product.
- Wash the collected solid with cold ethanol to remove any unreacted starting materials.
- Dry the product under vacuum to obtain S-Methylisothiourea hydroiodide as a crystalline solid.

Synthesis of a Guanidine Derivative

This protocol provides a general procedure for the guanylation of a primary amine.

Materials:

- S-Methylisothiourea hydroiodide
- Primary amine (e.g., benzylamine)
- Ethanol
- Triethylamine (optional, as a base)

Procedure:

- To a solution of the primary amine in ethanol, add S-Methylisothiourea hydroiodide.
- If the amine hydrochloride salt is used, an equivalent of a non-nucleophilic base like triethylamine may be added to liberate the free amine.
- Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by the evolution of methanethiol (stench) or by TLC analysis.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude guanidinium salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Quantitative Data for Guanidine Synthesis (Example Yields):

Amine	Product	Yield (%)
Benzylamine	Benzylguanidinium iodide	>90
Aniline	Phenylguanidinium iodide	70-85
Cyclohexylamine	Cyclohexylguanidinium iodide	85-95

Yields are approximate and can vary based on reaction conditions and purification methods.

Biological Activity and Role in Drug Discovery

S-Methylisothiourea hydroiodide itself is not known to be directly involved in biological signaling pathways. Its primary role in the life sciences is that of a key building block in the synthesis of compounds with potential therapeutic applications.^{[9][10][11][12]} The guanidinium group, which is readily introduced using S-Methylisothiourea hydroiodide, is a common feature in many biologically active molecules and drugs. Similarly, the pyrimidine core is a fundamental component of numerous pharmaceuticals. Therefore, the reactivity of S-Methylisothiourea hydroiodide is of significant interest to medicinal chemists and drug development professionals.

Safety Information

S-Methylisothiourea hydroiodide should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or in contact with skin.^[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

S-Methylisothiourea hydroiodide is a highly valuable and reactive reagent for the synthesis of guanidines and pyrimidine derivatives. Its predictable reactivity, commercial availability, and the importance of the resulting products in medicinal chemistry underscore its significance in modern organic synthesis. This guide provides a foundational understanding of its properties, reactivity, and handling, which should aid researchers in its effective application in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. S-Methylisothiourea sulfate | 2260-00-6 [chemicalbook.com]

- 2. S-methylthiouronium iodide | C2H7IN2S | CID 197812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. S-甲基异硫脲 半硫酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4338-95-8 Cas No. | S-Methylisothiourea hydroiodide | Apollo [store.apolloscientific.co.uk]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Reactivity of S-Methylisothiourea Hydroiodide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295613#exploring-the-reactivity-of-s-methylisothiourea-hydroiodide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com